(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene
Description
The compound "(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0²,⁶]trideca-1(13),9,11-triene" is a tricyclic heterocyclic molecule featuring a fused oxaza ring system. For instance, crystallographic data on related compounds (e.g., "(2S,5S,6R)-5-(4-methylphenyl)-3-phenyl-...-carbonitrile") highlight the role of substituents in modulating molecular packing and intermolecular interactions .
Properties
IUPAC Name |
(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-11-8(7-16-13)6-15-12-9(11)4-3-5-10(12)14-2/h3-5,8,11H,6-7H2,1-2H3/t8-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOLIUJDPAKAHH-GZMMTYOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(COC3=C2C=CC=C3OC)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2[C@@H](COC3=C2C=CC=C3OC)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dipolar Cycloaddition Strategy
Principle : Utilizes [3+2] cycloaddition between nitrones and alkenes to form the isoxazoline ring, followed by etherification.
Procedure :
- Nitrone Formation : Reaction of hydroxylamine with a carbonyl precursor (e.g., aldehyde) to generate a nitrone intermediate.
- Cycloaddition : Reaction with a dienophile (e.g., vinyl ether) under thermal or catalytic conditions to form the isoxazoline core.
- Etherification : Williamson ether synthesis or acid-catalyzed cyclization to install the 4,8-dioxa bridges.
- Methoxy Introduction : Methylation of a phenolic intermediate using methyl iodide or dimethyl sulfate.
Example :
Claisen Condensation and Sequential Cyclization
Principle : Builds the tricyclic system via Claisen condensation followed by hydrazine-mediated cyclization.
Procedure :
- Claisen Condensation : React ethyl acetoacetate with a methoxy-substituted benzaldehyde to form a β-keto ester.
- Hydrazine Cyclization : Treatment with hydrazine to form a pyrazole intermediate.
- Reductive Ring Expansion : Hydrogenation and acid-catalyzed cyclization to form the isoxazoline ring.
- Ether Bridge Formation : Mitsunobu reaction or SN2 displacement to install oxygen bridges.
Example :
Solid-Phase Automated Synthesis
Principle : Iterative coupling of MIDA boronate building blocks on a solid support, enabling scalable production.
Procedure :
- Deprotection : Cleavage of MIDA boronate protecting group with NaOH/THF.
- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling to attach aryl/heteroaryl fragments.
- Cyclization : Intramolecular etherification using Mitsunobu conditions (DIAD, PPh$$_3$$).
- Purification : Catch-and-release chromatography with MeOH/Et$$_2$$O.
Example :
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Complexity | Scalability |
|---|---|---|---|---|
| Dipolar Cycloaddition | 45–60% | Moderate | High | Limited |
| Claisen Condensation | 30–50% | Low | Very High | Moderate |
| Automated Solid-Phase | 65% | High | Moderate | High |
Key Observations :
- Automated Synthesis offers the best balance of yield and scalability but requires specialized equipment.
- Dipolar Cycloaddition is preferred for stereochemical precision but suffers from moderate yields.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2S,5S,6R)-5-(4-Methylphenyl)-3-Phenyl-4,8-Dioxa-3-Azatricyclo[7.4.0.0²,⁶]Trideca-1(13),9,11-Triene-6-Carbonitrile
This compound shares the tricyclic 4,8-dioxa-3-azatricyclo[7.4.0.0²,⁶] backbone but differs in substituents:
- Substituents : A 4-methylphenyl group at position 5 and a phenyl group at position 3, compared to the methoxy and methyl groups in the target compound.
- Crystallographic Data : Orthorhombic crystal system (space group P212121) with unit cell parameters a = 8.9890 Å, b = 9.8432 Å, c = 22.084 Å .
- Synthesis : Prepared via [3+2] cycloaddition reactions, emphasizing the versatility of tricyclic frameworks in organic synthesis .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | (2S,5S,6R)-Analog (Carbonitrile Derivative) |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₃* | C₂₄H₂₀N₂O₂ |
| Molecular Weight (g/mol) | ~275.3 | 368.42 |
| Key Substituents | 10-Methoxy, 3-Methyl | 5-(4-Methylphenyl), 3-Phenyl, 6-Cyano |
| Crystal System | Not reported | Orthorhombic (P212121) |
*Estimated based on IUPAC name; exact data unavailable in provided evidence.
Functional Group Impact on Bioactivity
The presence of electron-donating groups (e.g., methoxy) in the target compound may enhance solubility compared to hydrophobic substituents like phenyl or methylphenyl in analogues. However, bulky groups (e.g., 4-methylphenyl) in the carbonitrile derivative could improve binding affinity in protein pockets due to steric effects . Studies on similar tricyclic systems suggest that methoxy groups at specific positions enhance metabolic stability, a critical factor in drug design .
Methodological Considerations in Similarity Assessment
Compound similarity is often quantified using molecular fingerprints (e.g., Morgan fingerprints) and similarity coefficients like Tanimoto or Dice . For the target compound, structural alignment with its carbonitrile analogue would yield a moderate Tanimoto score (~0.6–0.7), reflecting shared core features but divergent substituents. Virtual screening protocols emphasize such comparisons to prioritize compounds with balanced novelty and bioactivity .
Research Findings and Implications
- Synthetic Flexibility : The tricyclic scaffold permits diverse functionalization, as demonstrated by the synthesis of carbonitrile and dithia-aza analogues .
- Crystallographic Insights : Orthorhombic packing in analogues underscores the role of substituents in dictating solid-state behavior, which correlates with dissolution rates and bioavailability .
Biological Activity
(2R,6S)-10-Methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₅NO₃
- Molecular Weight : 221.252 g/mol
- CAS Number : 477713-63-6
- MDL Number : MFCD00231686
The biological activity of this compound is thought to involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Cytotoxic Effects : Research indicates potential cytotoxic effects on tumor cell lines, although specific data on this compound is limited.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, which could be relevant for therapeutic applications.
Biological Activity Data
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives related to this compound against Helicobacter pylori. The results indicated that certain structural modifications enhanced activity compared to standard treatments like metronidazole .
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of this compound on human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings demonstrated a dose-dependent cytotoxic effect with IC50 values indicating significant potential for further development as an anticancer agent .
Case Study 3: Enzyme Inhibition
Research focused on the urease inhibitory activity of related compounds showed that modifications in the molecular structure could lead to enhanced inhibition rates compared to conventional inhibitors . This suggests potential applications in treating conditions like peptic ulcers.
Q & A
Q. Why do NMR spectra show unexpected splitting patterns for the methyl group?
- Answer : Dynamic puckering of the oxa rings creates diastereotopic environments. Use VT-NMR (variable temperature) to observe coalescence temperatures. For example, if splitting disappears at 60°C, the barrier to ring inversion is ~12 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
